molecular formula C14H11FO2 B3045231 5-Benzyloxy-2-fluorobenzaldehyde CAS No. 103438-92-2

5-Benzyloxy-2-fluorobenzaldehyde

Cat. No.: B3045231
CAS No.: 103438-92-2
M. Wt: 230.23 g/mol
InChI Key: XEZMQKYGFXAKJE-UHFFFAOYSA-N
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Description

5-Benzyloxy-2-fluorobenzaldehyde is an organic compound with the molecular formula C14H11FO2 and a molecular weight of 230.24 g/mol . It is characterized by the presence of a benzyloxy group and a fluorine atom attached to a benzaldehyde core. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Benzyloxy-2-fluorobenzaldehyde can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound often involves optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Benzyloxy-2-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under appropriate conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: Formation of 5-benzyloxy-2-fluorobenzoic acid.

    Reduction: Formation of 5-benzyloxy-2-fluorobenzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

5-Benzyloxy-2-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzyloxy-2-fluorobenzaldehyde involves its reactivity towards various chemical reagents. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions. The benzyloxy group can participate in electron-donating interactions, while the fluorine atom can influence the compound’s electronic properties through inductive and resonance effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Benzyloxy-2-chlorobenzaldehyde
  • 5-Benzyloxy-2-bromobenzaldehyde
  • 5-Benzyloxy-2-iodobenzaldehyde

Uniqueness

5-Benzyloxy-2-fluorobenzaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its halogenated analogs. The fluorine atom’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with other molecules .

Properties

IUPAC Name

2-fluoro-5-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-14-7-6-13(8-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZMQKYGFXAKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340315
Record name Benzaldehyde, 2-fluoro-5-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103438-92-2
Record name Benzaldehyde, 2-fluoro-5-(phenylmethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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